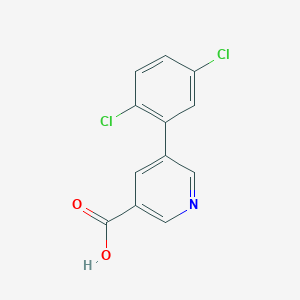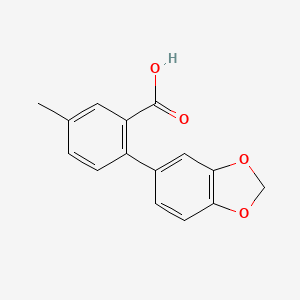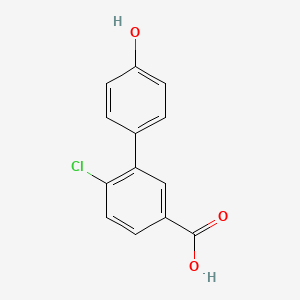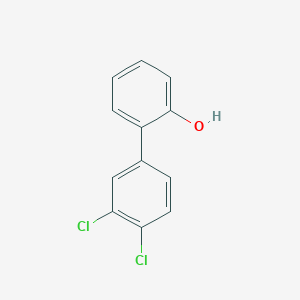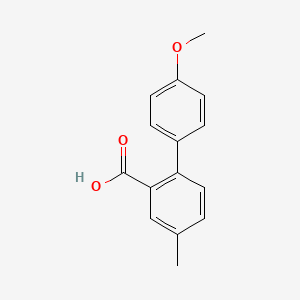
2-Chloro-4-(2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-methoxyphenyl)phenol, 95% (2-C4M95), is a widely used compound in the field of scientific research. It is a phenol-based compound with a chlorine atom, two methoxy groups, and a phenolic hydroxyl group. It is a colorless, water-soluble solid with a melting point of 102 °C and a boiling point of 230 °C. It is used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a substrate for enzymes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as a catalyst for certain chemical reactions by forming a complex with the reactants. This complex is then broken down to form the desired products. Additionally, it is believed to be involved in the formation of polymers and dyes, as well as in the production of pharmaceuticals.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-methoxyphenyl)phenol, 95% has many advantages for use in laboratory experiments. It is a highly stable compound, with a long shelf life and low toxicity. It is also relatively easy to synthesize and is widely available. However, it is important to note that 2-Chloro-4-(2-methoxyphenyl)phenol, 95% is a highly reactive compound, and should be handled with care. Additionally, it should be stored in a cool, dry place, away from sunlight and other sources of heat.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Chloro-4-(2-methoxyphenyl)phenol, 95% in scientific research. For example, it could be used in the development of new drugs or materials, or as a substrate for enzyme-catalyzed reactions. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or to develop new catalysts for chemical reactions. Finally, it could be used to study the mechanisms of action of other compounds, or to identify new therapeutic targets.
Synthesemethoden
2-Chloro-4-(2-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-4-methoxybenzaldehyde with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of 2-chloro-4-methoxyphenol, which is then treated with hydrochloric acid to produce the desired product. Other methods involve the use of other reagents such as sodium bicarbonate, potassium hydroxide, or sodium carbonate.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-methoxyphenyl)phenol, 95% has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a substrate for enzymes. It is also used in the production of polymers, dyes, and pharmaceuticals. In addition, it is used as a fluorescent probe for the detection of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIESXFELXICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653515 |
Source


|
| Record name | 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1175861-96-7 |
Source


|
| Record name | 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

